molecular formula C11H17NO B12576690 (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 633294-92-5

(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B12576690
CAS No.: 633294-92-5
M. Wt: 179.26 g/mol
InChI Key: NMUWXVBTLWAXOQ-SNVBAGLBSA-N
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Description

The compound "(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one" is a pyrrolidin-2-one derivative featuring a chiral center at the 5-position (R configuration) with a but-3-enyl substituent and a propenyl (allyl) group at the 1-position. Its structure is characterized by:

  • A five-membered lactam (pyrrolidin-2-one) core.

Properties

CAS No.

633294-92-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(5R)-5-but-3-enyl-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C11H17NO/c1-3-5-6-10-7-8-11(13)12(10)9-4-2/h3-4,10H,1-2,5-9H2/t10-/m1/s1

InChI Key

NMUWXVBTLWAXOQ-SNVBAGLBSA-N

Isomeric SMILES

C=CCC[C@@H]1CCC(=O)N1CC=C

Canonical SMILES

C=CCCC1CCC(=O)N1CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as but-3-en-1-ol and prop-2-en-1-amine.

    Formation of Pyrrolidinone Core: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various cyclization reactions, such as intramolecular amide formation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (5R) enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in research to study its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in CB1 Receptor Imaging Agents

Several pyrrolidin-2-one derivatives serve as CB1R-targeting radioligands for positron emission tomography (PET). Key examples include:

Compound Name Substituents (R1, R2, R3) Key Features Reference
(3R,5R)-5-(3-[18F]Fluoromethoxy-phenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one ([18F]FMPEP-d2) R1=3-[18F]fluoromethoxy, R2=PhCH2NH, R3=CF3 High CB1R affinity, reduced lipophilicity for improved brain penetration
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one R1=3-methoxy, R2=PhCH2NH, R3=CF3 Precursor for radiolabeling; ex vivo validation in CB1R studies
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one (Target Compound) R1=But-3-enyl, R2=Propenyl, R3=H Alkenyl substituents may enhance reactivity or metabolic stability N/A

Key Differences:

  • Substituent Chemistry : The target compound lacks aromatic/fluorinated groups (e.g., trifluoromethylphenyl) critical for CB1R binding in analogs like [18F]FMPEP-d2 .
  • Synthetic Complexity : CB1R ligands require multi-step syntheses with stereochemical control (e.g., chiral amines, fluorination), whereas the target compound’s synthesis may prioritize alkene functionalization .

Pyrrolidin-2-one Derivatives with Alkenyl Substituents

  • 3-(But-3-en-1-yl)pyrrolidin-2-one (CAS: 155193-59-2): Structural isomer of the target compound with a but-3-enyl group at position 3. Safety data indicate precautions for inhalation exposure, suggesting similar handling requirements for alkenyl-substituted pyrrolidinones .
  • 1-Benzyl-5-pentoxypyrrolidin-2-one (CAS: 136410-31-6) :

    • Features a benzyl group (R1) and pentoxy substituent (R5).
    • Demonstrates how alkyl/aryl groups modulate solubility and stability compared to alkenes .

Biological Activity

(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound's structure, which includes multiple alkenyl groups, suggests possible interactions with biological systems that could lead to significant therapeutic applications.

The compound can be characterized by its molecular formula C13H19NC_{13}H_{19}N and a molecular weight of approximately 205.30 g/mol. Its structural features include:

  • A pyrrolidine ring.
  • Two alkenyl substituents, enhancing its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one exhibit notable anticancer activities. For instance, research on related pyrrolidine derivatives has shown their ability to inhibit cell growth in various cancer cell lines, including prostate cancer cells (DU-145) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 Value (µg/ml)Mechanism of Action
Analog ADU-14516.94Apoptosis induction
Analog BMCF720.06Cell cycle arrest
Analog CHeLa24.14Inhibition of proliferation

The mechanisms through which (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one exerts its biological effects may involve:

  • Regulation of Signaling Pathways : The compound may interact with key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Gene Expression Modulation : Studies indicate that certain derivatives can downregulate oncogenes like AR (androgen receptor) while upregulating tumor suppressor genes such as p53, suggesting a multifaceted approach to cancer treatment .

Case Studies

A significant study focused on the biological activity of pyrrolidine derivatives demonstrated their effectiveness against various cancer types. The study utilized in vitro assays to assess the cytotoxicity and antiproliferative effects of these compounds on human cancer cell lines.

Case Study Overview

In a recent experiment, a series of pyrrolidine derivatives were tested for their ability to inhibit the growth of DU-145 prostate cancer cells:

  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compounds.
  • Results : Several compounds exhibited IC50 values below 25 µg/ml, indicating strong antiproliferative activity.

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